5-Amino-N-butyl-1-ethyl-1H-pyrazole-4-carboxamide
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Overview
Description
5-Amino-N-butyl-1-ethyl-1H-pyrazole-4-carboxamide is a chemical compound with the molecular formula C10H18N4O and a molecular weight of 210.28 g/mol . This compound belongs to the pyrazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-N-butyl-1-ethyl-1H-pyrazole-4-carboxamide typically involves the reaction of appropriate pyrazole derivatives with butyl and ethyl substituents under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium or platinum to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity level .
Chemical Reactions Analysis
Types of Reactions
5-Amino-N-butyl-1-ethyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenated solvents like chloroform or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
5-Amino-N-butyl-1-ethyl-1H-pyrazole-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Amino-N-butyl-1-ethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-1-methyl-1H-pyrazole-4-carboxamide
- 5-Amino-1,3-dimethyl-1H-pyrazole-4-carboxamide
- 5-Amino-1-ethyl-1H-pyrazole-4-carboxamide
Uniqueness
5-Amino-N-butyl-1-ethyl-1H-pyrazole-4-carboxamide is unique due to its specific butyl and ethyl substituents, which may confer distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C10H18N4O |
---|---|
Molecular Weight |
210.28 g/mol |
IUPAC Name |
5-amino-N-butyl-1-ethylpyrazole-4-carboxamide |
InChI |
InChI=1S/C10H18N4O/c1-3-5-6-12-10(15)8-7-13-14(4-2)9(8)11/h7H,3-6,11H2,1-2H3,(H,12,15) |
InChI Key |
VZIUPHCVTIAWDL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1=C(N(N=C1)CC)N |
Origin of Product |
United States |
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